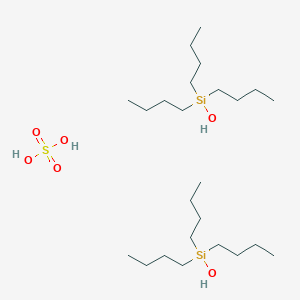
Sulfuric acid--tributylsilanol (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–tributylsilanol (1/2) is a compound that combines the properties of sulfuric acid and tributylsilanol. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄, widely used in various industrial processes. Tributylsilanol is an organosilicon compound with the formula (C₄H₉)₃SiOH, known for its applications in organic synthesis and as a precursor to other silicon-containing compounds. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–tributylsilanol (1/2) typically involves the reaction of tributylsilanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (C₄H₉)₃SiOH + H₂SO₄ \rightarrow (C₄H₉)₃SiOSO₃H + H₂O ]
The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization to obtain a pure compound.
Industrial Production Methods
In industrial settings, the production of sulfuric acid–tributylsilanol (1/2) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–tributylsilanol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: It can be reduced to form silicon-containing hydrides.
Substitution: The hydroxyl group in tributylsilanol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of sulfuric acid–tributylsilanol (1/2) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of sulfuric acid–tributylsilanol (1/2) include silicon-containing oxides, hydrides, and substituted organosilicon compounds. These products have various applications in different fields, including materials science and organic synthesis.
Scientific Research Applications
Sulfuric acid–tributylsilanol (1/2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Medicine: Research is ongoing to explore the potential use of silicon-containing compounds in drug delivery and medical diagnostics.
Industry: Sulfuric acid–tributylsilanol (1/2) is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of sulfuric acid–tributylsilanol (1/2) involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of silicon-containing products. It can also interact with biological molecules, potentially influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Sulfuric acid–tributylsilanol (1/2) can be compared with other similar compounds, such as:
Trimethylsilanol: A simpler organosilicon compound with similar reactivity but different physical properties.
Tetramethylsilane: Another organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisiloxane: A silicon-containing compound with applications in organic synthesis and materials science.
The uniqueness of sulfuric acid–tributylsilanol (1/2) lies in its combination of sulfuric acid and tributylsilanol, resulting in distinct chemical properties and a wide range of applications.
Properties
CAS No. |
320381-86-0 |
|---|---|
Molecular Formula |
C24H58O6SSi2 |
Molecular Weight |
531.0 g/mol |
IUPAC Name |
sulfuric acid;tributyl(hydroxy)silane |
InChI |
InChI=1S/2C12H28OSi.H2O4S/c2*1-4-7-10-14(13,11-8-5-2)12-9-6-3;1-5(2,3)4/h2*13H,4-12H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
GWULWBNJDIMNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)O.CCCC[Si](CCCC)(CCCC)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















